molecular formula C8H7ClN2O B13672205 8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one

8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B13672205
M. Wt: 182.61 g/mol
InChI Key: BBFRDESKHBUQAW-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chloro-substituted pyridine derivative with a suitable nucleophile under acidic or basic conditions to form the desired naphthyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the chloro group or other functional groups.

    Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chloro substituent, which might affect its reactivity and applications.

    8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure with a bromine substituent instead of chlorine, potentially leading to different chemical properties.

Uniqueness

8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific reactions or applications where the chloro group plays a crucial role.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

8-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H7ClN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h3-4H,1-2H2,(H,11,12)

InChI Key

BBFRDESKHBUQAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=NC=C21)Cl

Origin of Product

United States

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